Dehydro Ivabradine
CAS No.: 1086026-31-4
Cat. No.: VC21340222
Molecular Formula: C27H34N2O5
Molecular Weight: 466.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1086026-31-4 |
---|---|
Molecular Formula | C27H34N2O5 |
Molecular Weight | 466.6 g/mol |
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
Standard InChI | InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 |
Standard InChI Key | AQSRHFYHXNSUAO-OAQYLSRUSA-N |
Isomeric SMILES | CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
SMILES | CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Canonical SMILES | CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Parameter | Information |
---|---|
Common Name | Dehydro Ivabradine |
CAS Number | 1086026-31-4 |
Chemical Classification | Ivabradine derivative |
Primary Pharmacological Action | HCN channel inhibitor |
Research Application | Heart failure and angina studies |
Chemical Structure and Properties
Dehydro ivabradine features a modified chemical framework compared to its parent compound ivabradine, which may influence its pharmacokinetic properties and biological activity . The full chemical name of dehydro ivabradine is 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro . This complex structure contributes to its specific binding properties and selectivity for certain ion channels in cardiac tissue.
The structural characteristics of dehydro ivabradine are fundamental to its function as an HCN channel inhibitor. The presence of specific functional groups within the molecule enables its interaction with target proteins and influences its solubility, stability, and bioavailability. These properties are essential considerations for researchers investigating its potential as a therapeutic agent or as a tool for understanding cardiovascular physiology .
The compound's solubility, stability, and interaction with biological systems are key characteristics that determine its applicability in clinical settings . These properties are critical factors in the development of any potential pharmaceutical applications, as they influence how the compound is absorbed, distributed, metabolized, and eliminated from the body.
Table 2.1: Structural Components of Dehydro Ivabradine
Structural Feature | Description |
---|---|
Chemical Base | 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro |
Key Functional Groups | Methoxy groups, amino groups |
Structural Difference from Ivabradine | Modified chemical framework |
Stereochemistry | Contains (7S) stereocenter |
Pharmacological Mechanism
The primary pharmacological mechanism of dehydro ivabradine involves the selective inhibition of HCN channels, particularly HCN4, which are predominantly expressed in the sinoatrial node of the heart . These channels, also known as "funny channels" or If channels, are responsible for the spontaneous depolarization that drives the heart's pacemaker activity. By targeting these specific channels, dehydro ivabradine can potentially influence heart rhythm with a high degree of selectivity.
By inhibiting these channels, dehydro ivabradine can potentially modulate heart rate without significantly affecting other cardiovascular parameters such as contractility or blood pressure. This selective action makes it particularly interesting for conditions where reducing heart rate is beneficial without wanting the additional effects that come with other heart rate-lowering agents such as beta-blockers or calcium channel blockers.
The specificity of dehydro ivabradine for HCN channels contributes to its potential utility in research and possible therapeutic applications. Unlike many other cardiovascular agents that affect multiple aspects of cardiac function, the targeted approach of HCN channel inhibition may offer advantages in certain clinical contexts where selective heart rate reduction is the primary goal .
Table 3.1: Pharmacological Properties of Dehydro Ivabradine
Property | Description |
---|---|
Primary Target | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels |
Specific Channel Subtype | HCN4 (predominantly) |
Mechanism of Action | Selective inhibition of channels |
Physiological Effect | Regulation of heart rate |
Biological Significance | Role in cardiac pacemaker activity |
Research Applications
Dehydro ivabradine is typically utilized in research settings to explore its potential therapeutic effects on conditions such as heart failure and angina . These investigations aim to understand how modulation of heart rate through HCN channel inhibition might provide clinical benefits in these cardiovascular disorders. The compound serves as a valuable tool for researchers investigating the role of heart rate in cardiac pathophysiology and the potential therapeutic benefits of heart rate reduction.
The compound's efficacy, safety profile, and potential side effects are being studied, contributing to the understanding of heart rate modulation as a therapeutic strategy . This research is crucial for determining whether dehydro ivabradine could potentially offer advantages over existing treatments for cardiovascular conditions characterized by elevated heart rates or where heart rate reduction would be beneficial.
Research into dehydro ivabradine contributes to the broader understanding of cardiovascular pharmacology and may lead to the development of improved therapeutic approaches for heart-related conditions. By studying the specific effects of this compound on cardiac function, researchers can gain insights into the fundamental mechanisms of heart rate regulation and identify potential new targets for intervention in cardiovascular disease .
Table 4.1: Research Applications of Dehydro Ivabradine
Application Area | Research Focus | Potential Significance |
---|---|---|
Heart Failure | Investigation of heart rate reduction effects | Potential improvement in cardiac efficiency and symptoms |
Angina | Study of anti-ischemic effects | Possible reduction in myocardial oxygen demand |
Cardiovascular Pharmacology | Mechanism of HCN channel inhibition | Enhanced understanding of cardiac pacemaker function |
Drug Development | Exploration as potential therapeutic agent | Possible new treatment for cardiac conditions |
Comparative Analysis with Ivabradine
As a derivative of ivabradine, dehydro ivabradine shares certain structural and functional similarities with its parent compound but also possesses distinct characteristics. The modified chemical framework of dehydro ivabradine compared to ivabradine may result in differences in pharmacokinetic properties and biological activity . Understanding these similarities and differences is essential for evaluating the potential advantages or limitations of dehydro ivabradine as a research tool or potential therapeutic agent.
Ivabradine itself has been studied for its therapeutic effects against doxorubicin-induced cardiotoxicity in rats. Research has shown that doxorubicin treatment can elevate heart rate, and ivabradine application can significantly reduce these elevated heart rate levels . Such findings provide context for understanding the potential value of HCN channel inhibitors like dehydro ivabradine in cardiovascular pharmacology.
The relationship between dehydro ivabradine and ivabradine highlights the importance of structural modifications in determining pharmacological properties. While both compounds target the same molecular channels, differences in their chemical structures may lead to variations in potency, selectivity, bioavailability, or other clinically relevant parameters . These distinctions are critical for researchers seeking to optimize therapeutic approaches for specific cardiovascular conditions.
Table 5.1: Comparative Analysis of Dehydro Ivabradine and Ivabradine
Table 5.2: Findings from Research on Ivabradine
Future Research Directions
While current research provides insights into the basic properties and mechanism of action of dehydro ivabradine, further investigation is needed to fully understand its potential therapeutic applications. Future research could focus on more detailed characterization of its pharmacokinetic profile, comparative efficacy with ivabradine and other heart rate-controlling agents, and specific applications in various cardiovascular conditions.
The promising results seen with ivabradine in protecting against doxorubicin-induced cardiotoxicity suggest that similar investigations with dehydro ivabradine could be valuable. Additionally, research into potential advantages of dehydro ivabradine over its parent compound could help determine whether its modified structure confers any beneficial properties for specific clinical applications.
Advancing our understanding of dehydro ivabradine requires multidisciplinary approaches incorporating medicinal chemistry, pharmacology, and clinical research. Studies examining structure-activity relationships could provide insights into how specific structural features contribute to the compound's activity and guide the development of optimized derivatives. Similarly, detailed investigations of its pharmacokinetic properties would inform potential dosing strategies if the compound were to be developed for therapeutic use.
Table 6.1: Key Research Gaps and Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume